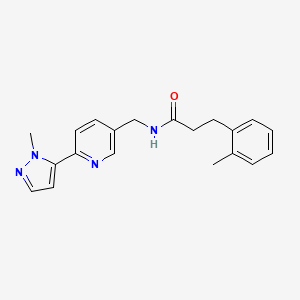
(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a combination of aromatic, heterocyclic, and diazepane structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the tetrahydro-2H-thiopyran-4-yl group, which can be achieved through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The diazepane ring can be formed through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation steps and the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its diazepane ring is a common motif in many bioactive molecules, and the thiopyran group can enhance the compound’s ability to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism by which (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (2-chlorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- N1-(2-chlorophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
Compared to similar compounds, (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is unique due to its combination of a diazepane ring with a thiopyran group. This structural feature can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-15(16)17(21)20-9-3-8-19(10-11-20)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZKQPPVPTZDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)


![3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole](/img/structure/B2901162.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)





![ETHYL 2-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2901178.png)


